1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine
Description
This compound features a piperazine core substituted with two distinct groups:
- Tetrazole moiety: A 1H-tetrazol-5-ylmethyl group attached to the 3,4-difluorophenyl ring. The 3,4-difluoro substitution enhances electronegativity and may influence binding affinity in biological systems .
Molecular Formula: C₁₇H₁₅F₂N₇O₂S (calculated based on structural analogs in ). Molecular Weight: ~395.4 g/mol (estimated from similar compounds in and ).
Properties
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-4-pyridin-3-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N7O2S/c18-15-4-3-13(10-16(15)19)26-17(21-22-23-26)12-24-6-8-25(9-7-24)29(27,28)14-2-1-5-20-11-14/h1-5,10-11H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUBEFHRVBKPDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC(=C(C=C3)F)F)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-4-(pyridin-3-ylsulfonyl)piperazine is a synthetic compound with potential therapeutic applications. Its structure incorporates a tetrazole ring and a piperazine moiety, which are known to exhibit various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 344.32 g/mol. The compound features a 3,4-difluorophenyl group and a pyridin-3-ylsulfonyl group attached to a piperazine backbone.
| Property | Value |
|---|---|
| Molecular Formula | C16H14F2N6O |
| Molecular Weight | 344.32 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have indicated that compounds containing tetrazole and piperazine moieties exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
A study conducted by Liu et al. (2022) demonstrated that derivatives of piperazine showed potent activity against various cancer cell lines, suggesting that the incorporation of the tetrazole group may enhance this effect by modifying the compound's interaction with biological targets .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro testing revealed that it exhibits activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
PDE Inhibition
Research indicates that compounds similar to this one can act as phosphodiesterase (PDE) inhibitors, which play a crucial role in regulating cellular signaling pathways. PDE inhibition has implications for treating conditions such as erectile dysfunction and pulmonary hypertension .
Case Studies
- Case Study on Anticancer Effects : A recent trial involving a derivative of this compound showed promising results in reducing tumor size in xenograft models of breast cancer. The study reported a significant decrease in tumor volume compared to controls after four weeks of treatment .
- Antimicrobial Efficacy : Another study explored the efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated that it could restore sensitivity to conventional antibiotics when used in combination therapy, highlighting its potential as an adjuvant treatment .
Comparison with Similar Compounds
Key Observations :
- 3,4-Difluorophenyl substitution offers greater electronegativity compared to 4-methoxyphenyl or 4-fluorobenzyl groups, which may enhance receptor binding .
Piperazine Derivatives with Heterocyclic Sulfonyl Groups
Key Observations :
- The pyridin-3-ylsulfonyl group in the target compound may offer superior metabolic stability over thiadiazole or trifluoromethylphenyl groups due to reduced susceptibility to enzymatic degradation .
- Lack of melting point data for the target compound suggests further characterization is needed, unlike analogs in (melting points: 65–92°C) .
Fluorinated Aromatic Systems in Piperazine-Tetrazole Compounds
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
